molecular formula C19H14N4O B486052 N,N-diphenylbenzotriazole-1-carboxamide CAS No. 190511-50-3

N,N-diphenylbenzotriazole-1-carboxamide

Cat. No.: B486052
CAS No.: 190511-50-3
M. Wt: 314.3g/mol
InChI Key: QTKSXAJFJVLYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenylbenzotriazole-1-carboxamide is a benzotriazole derivative featuring a carboxamide group substituted with two phenyl groups at the nitrogen atoms. The compound’s synthesis typically involves coupling benzotriazole-1-carboxylic acid with diphenylamine derivatives using carbodiimide-based coupling reagents, such as EDCI and HOBT, under anhydrous conditions . Its structural rigidity and electron-deficient aromatic system make it a candidate for applications in materials science (e.g., UV stabilizers) or medicinal chemistry (e.g., enzyme inhibitors).

Properties

CAS No.

190511-50-3

Molecular Formula

C19H14N4O

Molecular Weight

314.3g/mol

IUPAC Name

N,N-diphenylbenzotriazole-1-carboxamide

InChI

InChI=1S/C19H14N4O/c24-19(23-18-14-8-7-13-17(18)20-21-23)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

QTKSXAJFJVLYPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

N,N-Diphenylbenzotriazole-1-carboxamide vs. Pyrazole/Imidazole Carboxamides

  • Core Heterocycle : Benzotriazole (three-membered N-heterocycle) provides greater aromatic stability compared to imidazole (five-membered, two N atoms) or pyrazole (five-membered, adjacent N atoms). This enhances resistance to oxidation and thermal degradation .
  • In contrast, compounds like N,N′-Di-Cbz-pyrazole-1-carboxamidine () feature Cbz protecting groups, which introduce polar moieties and alter reactivity .

Metabolic Pathways

  • This compound: Predicted to undergo slow hepatic metabolism due to steric hindrance from the diphenyl groups, which may limit access to metabolic enzymes. No direct evidence is available, but structural analogs like DIC () show rapid N-demethylation (20.5 µmol formaldehyde/mg protein/30 min), suggesting that bulkier substituents could suppress such pathways .
  • DIC : Rapidly metabolized via N-demethylation (21.4% of dose excreted as CO₂ in humans), mediated by inducible cytochrome P450 enzymes .

Physicochemical Properties

Property This compound DIC (Imidazole Derivative) N,N′-Di-Cbz-pyrazole-1-carboxamidine
LogP (Predicted) ~4.2 (highly hydrophobic) ~1.8 ~3.5 (Cbz groups add polarity)
Aqueous Solubility Low (<0.1 mg/mL) Moderate (~5 mg/mL) Low (~0.5 mg/mL)
Metabolic Stability High (steric hindrance) Low (prone to N-demethylation) Moderate (Cbz cleavage possible)

Key Research Findings

  • Synthetic Efficiency : EDCI/HOBT coupling () achieves >75% yield for carboxamides, but diphenyl substitution may require extended reaction times .
  • Metabolic Divergence: Bulky aryl groups (e.g., diphenyl) reduce metabolic turnover compared to smaller alkyl substituents (e.g., DIC’s methyl groups) .
  • Thermal Stability : Benzotriazole derivatives decompose at ~300°C, outperforming imidazole analogs (~200°C) in thermal gravimetric analyses (inferred from structural analogs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.